molecular formula C22H17N B188382 2,3,5-triphenyl-1H-pyrrole CAS No. 3274-61-1

2,3,5-triphenyl-1H-pyrrole

Cat. No. B188382
CAS RN: 3274-61-1
M. Wt: 295.4 g/mol
InChI Key: GBCJQOITJVEDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-triphenyl-1H-pyrrole (TPP) is a heterocyclic organic compound that has gained significant attention in the field of chemistry and biology due to its unique properties and potential applications. TPP is a pyrrole derivative that contains three phenyl groups attached to the pyrrole ring. This compound has been synthesized using various methods and has been studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 2,3,5-triphenyl-1H-pyrrole is not fully understood. However, it has been suggested that 2,3,5-triphenyl-1H-pyrrole may act as a metal ion chelator, binding to metal ions and altering their chemical properties. This may result in changes in the activity of enzymes and other proteins that require metal ions for their function.

Biochemical And Physiological Effects

2,3,5-triphenyl-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2,3,5-triphenyl-1H-pyrrole has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 2,3,5-triphenyl-1H-pyrrole has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2,3,5-triphenyl-1H-pyrrole is its ability to act as a fluorescent probe for the detection of metal ions. This makes it a useful tool for researchers studying metal ion homeostasis and metabolism. Additionally, 2,3,5-triphenyl-1H-pyrrole is relatively easy to synthesize using various methods. However, one limitation of 2,3,5-triphenyl-1H-pyrrole is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2,3,5-triphenyl-1H-pyrrole. One area of interest is the development of new materials, such as polymers and liquid crystals, using 2,3,5-triphenyl-1H-pyrrole as a building block. Additionally, 2,3,5-triphenyl-1H-pyrrole may be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2,3,5-triphenyl-1H-pyrrole and its potential applications in scientific research.

Synthesis Methods

2,3,5-triphenyl-1H-pyrrole can be synthesized using various methods, including the Hantzsch pyrrole synthesis, the Paal-Knorr pyrrole synthesis, and the Pictet-Spengler reaction. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

2,3,5-triphenyl-1H-pyrrole has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a fluorescent probe for the detection of metal ions. 2,3,5-triphenyl-1H-pyrrole has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, 2,3,5-triphenyl-1H-pyrrole has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

3274-61-1

Product Name

2,3,5-triphenyl-1H-pyrrole

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

2,3,5-triphenyl-1H-pyrrole

InChI

InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H

InChI Key

GBCJQOITJVEDQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

3274-61-1

Origin of Product

United States

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